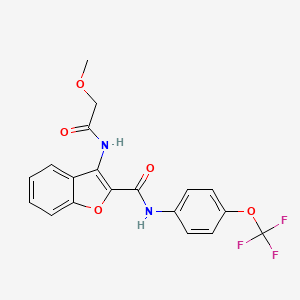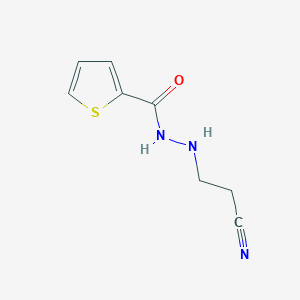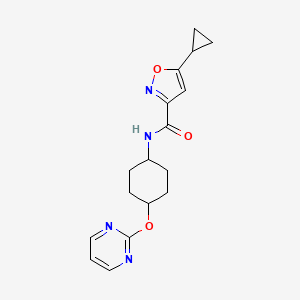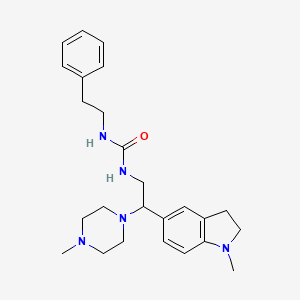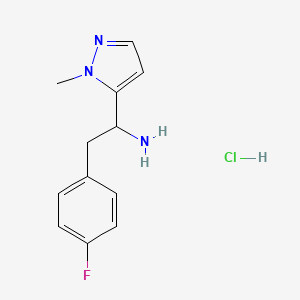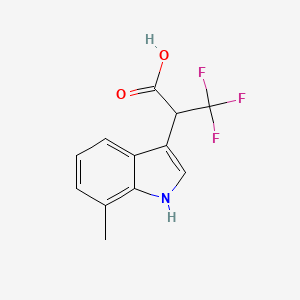
3,3,3-三氟-2-(7-甲基-1H-吲哚-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents.
科学研究应用
3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can participate in acid-base reactions, donating a proton (H+) in acidic conditions. They can also undergo esterification, reacting with alcohols to form esters.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of three fluorine atoms on the adjacent carbon to the indole ring can significantly impact the molecule’s lipophilicity (fat solubility), acidity, and potential for hydrogen bonding, which could influence its pharmacokinetic properties.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid typically involves the introduction of a trifluoromethyl group to an indole scaffold. One common method involves the reaction of 7-methylindole with a trifluoromethylating agent under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring .
相似化合物的比较
Similar Compounds
Methyl 3,3,3-trifluoro-2-oxopropanoate: Another trifluoromethylated compound with similar chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Uniqueness
3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of both the trifluoromethyl group and the indole scaffold. This combination enhances its biological activity and metabolic stability, making it a valuable compound for various scientific research applications .
属性
IUPAC Name |
3,3,3-trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-6-3-2-4-7-8(5-16-10(6)7)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCXVAQFBOIWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)
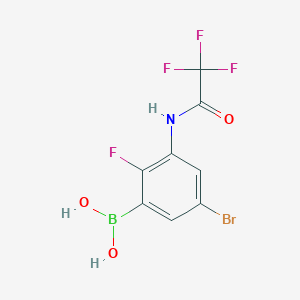
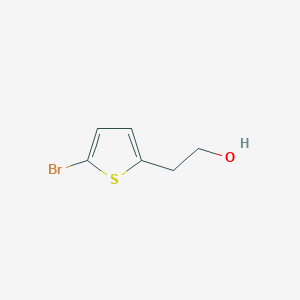
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2533697.png)
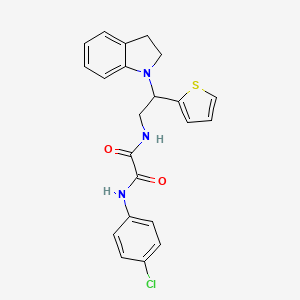
![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)

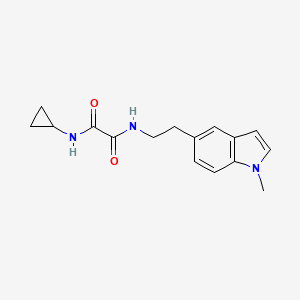
![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)
